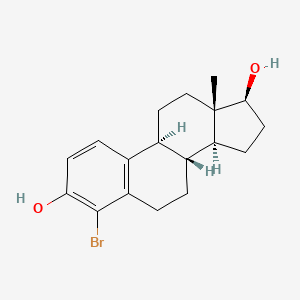

Estra-1,3,5(10)-triene-3,17-diol, 4-bromo-, (17beta)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Estra-1,3,5(10)-triène-3,17-diol, 4-bromo-, (17beta)- est un dérivé synthétique de l'estradiol, une hormone œstrogène naturelle. Ce composé se caractérise par la présence d'un atome de brome à la position 4 et d'un groupe hydroxyle à la position 17 en configuration bêta. Il est utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques uniques et de ses activités biologiques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'Estra-1,3,5(10)-triène-3,17-diol, 4-bromo-, (17beta)- implique généralement la bromation de l'estradiol. Une méthode courante consiste à utiliser du N-bromosuccinimide (NBS) en présence d'un solvant comme le diméthylsulfoxyde (DMSO). Les conditions réactionnelles impliquent généralement des températures modérées et une addition contrôlée de réactifs pour assurer une bromation sélective à la position 4 .

Méthodes de production industrielle

Dans les milieux industriels, la production de ce composé peut impliquer des méthodes plus évolutives telles que la bromation électrochimique. Cette méthode utilise la génération électrochimique de brome à partir d'acide bromhydrique dans un réacteur à flux, ce qui minimise les déchets et améliore le rendement .

Analyse Des Réactions Chimiques

Types de réactions

L'Estra-1,3,5(10)-triène-3,17-diol, 4-bromo-, (17beta)- subit diverses réactions chimiques, notamment :

Oxydation : Les groupes hydroxyle peuvent être oxydés en cétones ou en acides carboxyliques.

Réduction : Le composé peut être réduit pour éliminer l'atome de brome ou pour convertir les groupes hydroxyle en d'autres groupes fonctionnels.

Substitution : L'atome de brome peut être substitué par d'autres nucléophiles tels que les amines ou les thiols.

Réactifs et conditions communs

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont souvent utilisés.

Substitution : Les réactions de substitution nucléophile peuvent être effectuées à l'aide de réactifs tels que l'azoture de sodium (NaN3) ou la thiourée.

Produits majeurs

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés d'œstrone, tandis que les réactions de substitution peuvent produire une variété d'analogues bromés .

Applications de recherche scientifique

L'Estra-1,3,5(10)-triène-3,17-diol, 4-bromo-, (17beta)- a plusieurs applications dans la recherche scientifique :

Chimie : Il est utilisé comme matière première pour la synthèse de divers analogues et dérivés d'œstrogènes.

Biologie : Le composé est étudié pour ses effets sur les récepteurs des œstrogènes et son rôle potentiel dans la modulation des voies hormonales.

Médecine : La recherche comprend son utilisation potentielle dans la thérapie de remplacement hormonal et ses effets sur la densité osseuse et la croissance musculaire.

Industrie : Il est utilisé dans le développement de produits pharmaceutiques et comme composé de référence en chimie analytique.

Mécanisme d'action

Le composé exerce ses effets principalement en se liant aux récepteurs des œstrogènes. Cette liaison active le récepteur, conduisant à des changements dans l'expression des gènes et des effets biologiques subséquents. La présence de l'atome de brome peut améliorer l'affinité de liaison ou modifier la sélectivité du composé pour différents sous-types de récepteurs des œstrogènes .

Applications De Recherche Scientifique

Estra-1,3,5(10)-triene-3,17-diol, 4-bromo-, (17beta)- has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of various estrogen analogs and derivatives.

Biology: The compound is studied for its effects on estrogen receptors and its potential role in modulating hormonal pathways.

Medicine: Research includes its potential use in hormone replacement therapy and its effects on bone density and muscle growth.

Industry: It is used in the development of pharmaceuticals and as a reference compound in analytical chemistry.

Mécanisme D'action

The compound exerts its effects primarily through binding to estrogen receptors. This binding activates the receptor, leading to changes in gene expression and subsequent biological effects. The presence of the bromine atom may enhance the binding affinity or alter the selectivity of the compound for different estrogen receptor subtypes .

Comparaison Avec Des Composés Similaires

Composés similaires

Estradiol : Le composé parent, qui ne contient pas d'atome de brome.

Œstrone : Un autre œstrogène naturel avec un groupe cétone à la position 17.

Ethinylestradiol : Un œstrogène synthétique utilisé dans les contraceptifs oraux.

Unicité

La présence de l'atome de brome à la position 4 dans l'Estra-1,3,5(10)-triène-3,17-diol, 4-bromo-, (17beta)- le rend unique par rapport aux autres œstrogènes. Cette modification peut améliorer sa stabilité, son affinité de liaison et sa sélectivité pour les récepteurs des œstrogènes, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques .

Activité Biologique

Estra-1,3,5(10)-triene-3,17-diol, 4-bromo-, (17beta)- is a synthetic estrogen compound that has garnered attention due to its biological activity and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C19H24BrO2 |

| Molecular Weight | 364.29 g/mol |

| CAS Number | 3597-38-4 |

| Density | 1.15 g/cm³ |

| Boiling Point | 459.9 °C at 760 mmHg |

Structure

The compound is characterized by a triene structure with a bromine substituent at the 4-position and a hydroxyl group at the 3 and 17 positions, which are critical for its binding affinity to estrogen receptors.

Estra-1,3,5(10)-triene-3,17-diol acts primarily through the estrogen receptor (ER) pathways. It exhibits selective binding to ERα and ERβ, influencing gene expression related to reproductive and non-reproductive tissues. The compound's activity is characterized by:

- Agonistic Effects : It activates estrogen receptors, promoting cellular responses associated with estrogen signaling.

- Antagonistic Effects : In certain contexts, it may inhibit the action of endogenous estrogens, which can be beneficial in hormone-dependent cancers.

Case Studies and Research Findings

-

Cancer Cell Lines :

A study investigating the effects of various estrogen derivatives on cancer cell lines demonstrated that Estra-1,3,5(10)-triene-3,17-diol exhibited significant cytotoxicity against breast cancer cells. The IC50 values indicated that the compound was more effective than traditional estrogen therapies in certain contexts (IC50 = 0.38 μM) . -

In Vitro Studies :

In vitro experiments showed that this compound could modulate gene expression related to cell proliferation and apoptosis in human breast cancer cell lines. It was found to significantly alter the expression levels of key genes involved in cell cycle regulation . -

Animal Models :

Animal studies have indicated that Estra-1,3,5(10)-triene-3,17-diol can influence reproductive health and development when administered during critical periods of growth. It has been shown to affect uterine weight and morphology in rodent models .

Comparative Analysis with Other Estrogens

The following table summarizes the comparative biological activity of Estra-1,3,5(10)-triene-3,17-diol with other known estrogens:

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Estra-1,3,5(10)-triene-3,17-diol | 0.38 | ERα/ERβ Agonist |

| Estradiol | 0.45 | ERα/ERβ Agonist |

| Tamoxifen | >10 | ER Antagonist |

| Raloxifene | 0.95 | ERβ Agonist |

Propriétés

Formule moléculaire |

C18H23BrO2 |

|---|---|

Poids moléculaire |

351.3 g/mol |

Nom IUPAC |

(8R,9S,13S,14S,17S)-4-bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C18H23BrO2/c1-18-9-8-11-10-4-6-15(20)17(19)13(10)3-2-12(11)14(18)5-7-16(18)21/h4,6,11-12,14,16,20-21H,2-3,5,7-9H2,1H3/t11-,12-,14+,16+,18+/m1/s1 |

Clé InChI |

WSJCDIBESNMSPH-ZHIYBZGJSA-N |

SMILES isomérique |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4Br)O |

SMILES canonique |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4Br)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.